Dimethyl sulfoxide-13C2
Overview
Description
Dimethyl sulfoxide-13C2 is a stable isotopically labeled compound where both carbon atoms in the dimethyl sulfoxide molecule are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties, including its ability to act as a solvent and its role in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl sulfoxide-13C2 can be synthesized by reacting carbon-13 labeled methanol with sulfur trioxide to form carbon-13 labeled methyl sulfate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using distillation and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Dimethyl sulfoxide-13C2 undergoes various chemical reactions, including:
Reduction: It can be reduced to dimethyl sulfide using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Dimethyl sulfoxide-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent in chemical reactions and as a reagent in organic synthesis.
Biology: Employed in cell culture studies and as a cryoprotectant for preserving biological samples.
Medicine: Utilized in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Applied in the production of various chemicals and materials due to its solvent properties.
Mechanism of Action
The mechanism of action of dimethyl sulfoxide-13C2 is not fully understood. it is known to penetrate biological membranes, enhancing the diffusion of other substances through the skin. It also exhibits antioxidant activity, which may contribute to its protective effects in certain biological settings .
Comparison with Similar Compounds
Dimethyl sulfoxide: The non-labeled version of dimethyl sulfoxide-13C2, widely used as a solvent and reagent.
Dimethyl sulfide: A related compound where the sulfoxide group is reduced to a sulfide.
Dimethyl sulfone: The oxidized form of dimethyl sulfoxide.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 isotopes allows for detailed structural and dynamic studies of molecules .
Properties
IUPAC Name |
(113C)methylsulfinyl(113C)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480422 | |
Record name | Dimethyl sulfoxide-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136321-15-8 | |
Record name | Dimethyl sulfoxide-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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